Bonannione A vs. Nymphaeol A | Cytotoxicity Differential in A2780 Human Ovarian Cancer Cells
In a direct head-to-head cytotoxicity screen against the A2780 human ovarian cancer cell line, Bonannione A was found to be only weakly active, whereas the structurally related C8-prenylated flavanone nymphaeol A exhibited an IC50 of 5.5 μg/mL [1]. This differential activity demonstrates that the position and nature of the prenyl/geranyl substitution (C6-geranyl in Bonannione A vs. C8-prenyl in nymphaeol A) critically influences cytotoxic potency. For researchers selecting compounds for ovarian cancer studies, this comparative data indicates that nymphaeol A, not Bonannione A, should be prioritized if high cytotoxicity in A2780 cells is the experimental objective.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Weakly active (IC50 not quantitated due to low potency) |
| Comparator Or Baseline | Nymphaeol A: IC50 = 5.5 μg/mL (approximately 13 μM) |
| Quantified Difference | Bonannione A exhibits substantially lower cytotoxicity than nymphaeol A (>5.5 μg/mL vs. 5.5 μg/mL) |
| Conditions | A2780 human ovarian cancer cell line assay; compounds tested in parallel from the same isolation study |
Why This Matters
This head-to-head comparison enables informed compound selection: Bonannione A should not be selected for applications requiring potent A2780 cytotoxicity where nymphaeol A would be more appropriate.
- [1] Murphy BT, Cao S, Norris A, et al. Cytotoxic flavanones of Schizolaena hystrix from the Madagascar rainforest. J Nat Prod. 2005;68(3):417-419. doi:10.1021/np049639x. View Source
